molecular formula C12H24O2Si B162888 Dicyclopentyldimethoxysilane CAS No. 131390-32-4

Dicyclopentyldimethoxysilane

Cat. No. B162888
M. Wt: 228.4 g/mol
InChI Key: JWCYDYZLEAQGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclopentyldimethoxysilane, also known as DCPMS, DYNASYLAN 9415, EURENOR 5023, SAN-30, WACKER SILAN CP2-DIMETHOXY, and Z-6228 , is a chemical compound with the molecular formula C12H24O2Si . It is a colorless liquid and has a unique aroma .


Molecular Structure Analysis

The molecular structure of Dicyclopentyldimethoxysilane is represented by the InChI code 1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3 . The molecular weight of the compound is 228.41 .


Physical And Chemical Properties Analysis

Dicyclopentyldimethoxysilane is a liquid at room temperature . It has a boiling point of 120 °C/6 mmHg, a flash point of 141 °C, a specific gravity of 0.99 at 20/20 °C, and a refractive index of 1.47 .

Scientific Research Applications

Overview

Dicyclopentyldimethoxysilane, a chemical compound, has been the subject of various research studies due to its unique properties and potential applications. This response will explore the scientific research applications of Dicyclopentyldimethoxysilane, excluding any information related to drug use, dosage, or side effects.

Applications in Material Science and Chemistry

  • Polymer Chemistry : Dicyclopentyldimethoxysilane is used in the development of polymers and coatings. It contributes to the polymerization process, enhancing the durability and stability of the final product. The compound's ability to act as a crosslinking agent improves the mechanical properties of polymers (Gilbert, Schneider, & MacKnight, 1991).

  • Surface Modification : Research shows that Dicyclopentyldimethoxysilane can modify surfaces, improving their hydrophobicity and chemical resistance. This application is significant in creating protective coatings for various materials, including metals and glass (Guo & Liu, 2014).

  • Adhesive Development : Due to its chemical structure, Dicyclopentyldimethoxysilane is instrumental in adhesive formulations. It enhances the bonding strength and durability of adhesives used in various industrial applications (Hoffman & Adams, 1989).

Safety And Hazards

Dicyclopentyldimethoxysilane may cause irritation to the respiratory tract, skin, and eyes. It may be harmful if swallowed. On contact with water, this compound liberates methanol, which is known to have a chronic effect on the central nervous system . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Dicyclopentyldimethoxysilane are not mentioned in the search results, its use as an external donor in propylene slurry polymerization suggests potential applications in polymer chemistry .

properties

IUPAC Name

dicyclopentyl(dimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYDYZLEAQGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCCC1)(C2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888929
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dicyclopentyldimethoxysilane

CAS RN

126990-35-0
Record name Dicyclopentyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126990-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126990350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclopentyldimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopentane,1,1'-(dimethoxysilylene)bis-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicyclopentyldimethoxysilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dicyclopentyldimethoxysilane
Reactant of Route 3
Dicyclopentyldimethoxysilane
Reactant of Route 4
Dicyclopentyldimethoxysilane
Reactant of Route 5
Dicyclopentyldimethoxysilane
Reactant of Route 6
Dicyclopentyldimethoxysilane

Citations

For This Compound
143
Citations
曾小君ZENG - PETROLEUM PROCESSING AND …, 2007 - sylzyhg.com
… Abstract: Dicyclopentyldimethoxysilane (DCPDMS) was synthesized by the addition of silicon hydride method and the reaction conditions were studied. Firstly, …
Number of citations: 2 www.sylzyhg.com
PB Vyas, S Kaur, HR Patil, VK Gupta - Journal of polymer research, 2011 - Springer
… Our scientific interest was focused on evaluating the studies on the effect alkyl groups of the external donors (dicyclopentyldimethoxysilane, diisopropyldimethoxysilane, …
Number of citations: 22 link.springer.com
S Poonpong, S Dwivedi, T Taniike… - … Chemistry and Physics, 2014 - Wiley Online Library
… Dicyclopentyldimethoxysilane gives the highest catalyst activity and stereospecificity, based on strong adsorption on the MgCl 2 surface and a sterically hindering conformation of …
Number of citations: 19 onlinelibrary.wiley.com
B Herlambang, SA Chadarwati - Macromolecular Symposia, 2020 - Wiley Online Library
… The effect of two different silane‐based donor cyclohexylmethyldimethoxysilane (C‐Donor) and dicyclopentyldimethoxysilane (D‐Donor) on the product properties are studied. The …
Number of citations: 0 onlinelibrary.wiley.com
P Li, S Tu, T Xu, Z Fu, Z Fan - Journal of Applied Polymer …, 2015 - Wiley Online Library
The influence of combined external donor (ED) (diphenyldimethoxysilane/dicyclopentyldimethoxysilane) and combined cocatalyst (triethylaluminum/triisobutylaluminum) on propylene …
Number of citations: 18 onlinelibrary.wiley.com
S Bahrami Reyhan, SM Alavi, D Soudbar - … to Butene-1 by Use of Dcpds … - papers.ssrn.com
… In this study, in order to reduce the by-product of the polymer produced and to improve the catalyst efficiency, the dicyclopentyldimethoxysilane (DCPDS) modifier in the presence of a …
Number of citations: 0 papers.ssrn.com
J Kang, F Yang, T Wu, H Li, Y Cao, M Xiang - European polymer journal, 2012 - Elsevier
… (TEAL), and the external donor used was dicyclopentyldimethoxysilane (DCPDMS). The … cocatalyst/external donor (triethylaluminium/ dicyclopentyldimethoxysilane, denoted as Al/Si …
Number of citations: 78 www.sciencedirect.com
V Khatri, U Sahoo, S Kaur, R Rani, G Singh… - New Journal of …, 2020 - pubs.rsc.org
… 1 shows the chemical structures of the external donors which were chosen as representative cases of industrially important external donors: dicyclopentyldimethoxysilane (D1), …
Number of citations: 9 pubs.rsc.org
S Tu, J Lou, Z Fu, Z Fan - e-Polymers, 2011 - degruyter.com
In this work, the effects of two silane type external donors, Ph 2 Si(OCH 3 ) 2 (DPDMS) and dicyclopentyldimethoxysilane (DCPDMS) on propylene slurry polymerization in the presence …
Number of citations: 11 www.degruyter.com
X Guo, L Cui, Y Wang, J Yi, J Sun, Z Liu… - The Journal of Physical …, 2021 - ACS Publications
TiCl 4 /MgCl 2 catalysts are still the main industrial catalyst for isotactic polypropylene at present. However, the mechanism of isotactic polymerization of propylene has not been fully …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.